5-Bromo-2-cyano-4-methoxybenzoic acid
Description
5-Bromo-2-cyano-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at position 5, a cyano group at position 2, and a methoxy group at position 3. This compound combines electron-withdrawing (bromo, cyano) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-2-cyano-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-2-5(4-11)6(9(12)13)3-7(8)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHBZBIPZUPVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyano-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-4-methoxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-cyano-4-methoxybenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride. Conversely, the methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted benzoic acids, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 5-Bromo-2-cyano-4-methoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups make it a versatile building block for constructing more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyano-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can act as an electrophile, while the methoxy group can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-bromo-2-cyano-4-methoxybenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects on properties and applications:
Key Observations:
Acidity: The cyano group in this compound significantly lowers the pKa of the carboxylic acid compared to methoxy- or methyl-substituted analogs (e.g., 5-bromo-2-methoxy-4-methylbenzoic acid) .
Reactivity: The cyano group allows for versatile transformations (e.g., hydrolysis to amides or carboxylic acids, nucleophilic additions). Halogen substituents (Br, Cl, F) enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for complex molecule synthesis .
Solubility: Methoxy and methyl groups increase lipophilicity, whereas cyano and fluoro groups enhance polarity, affecting solubility in organic vs. aqueous media .
Agrochemicals: Methoxy-substituted derivatives are intermediates in herbicide synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
